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Compound of Interest

Compound Name: Prosulfuron

Cat. No.: B166686 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this

technical guide provides a comprehensive analysis of the toxicological profile of the herbicide

Prosulfuron in mammalian systems. This document synthesizes key findings on its toxicity,

outlines the methodologies of pivotal studies, and explores its mechanism of action at the

cellular level.

Prosulfuron, a sulfonylurea herbicide, is designed to control broadleaf weeds by inhibiting the

enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain

amino acids (BCAAs) in plants. While this mode of action is specific to plants and

microorganisms, understanding its potential impact on mammalian systems is paramount for

assessing human and environmental health risks. This guide delves into the acute, sub-

chronic, and chronic effects, as well as the genotoxic, carcinogenic, reproductive, and

neurotoxic potential of Prosulfuron in various mammalian models.

Executive Summary of Toxicological Endpoints
Prosulfuron exhibits a low order of acute toxicity via oral, dermal, and inhalation routes in

mammalian studies. Subchronic and chronic exposure have identified the liver and

hematopoietic system as potential target organs, with effects such as reduced body weight gain

and hepatotoxicity observed at higher dose levels. Prosulfuron is not considered to be

genotoxic in vivo or carcinogenic. Developmental and reproductive toxicity studies have shown

effects only at doses that also induce significant maternal toxicity. Neurotoxicity has been
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observed in some studies at high doses, but overall, Prosulfuron is not considered a

neurotoxic hazard to humans.

Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on

Prosulfuron.

Acute Toxicity Species Route Value Classification

LD50 Rat (male) Oral 949 mg/kg bw Moderately Toxic

LD50 Rat (female) Oral 546 mg/kg bw Moderately Toxic

LD50 Mouse (male) Oral 1208 mg/kg bw Slightly Toxic

LD50 Mouse (female) Oral 1262 mg/kg bw Slightly Toxic

LD50 Rabbit Dermal >2000 mg/kg bw Not Classified

LC50 (4-hour) Rat Inhalation >5.467 mg/L Not Classified
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Repeated

Dose

Toxicity

Study

Duration
Species NOAEL LOAEL Key Findings

Subchronic

Oral
90-day Dog - 54 mg/kg/day

Decreased

feed

efficiency,

hematological

findings, and

hepatotoxicity

.[1]

Chronic Oral

&

Carcinogenici

ty

2-year Rat - -

Increased

incidence of

tumors

considered

incidental and

not

treatment-

related.[2]

Carcinogenici

ty
18-month Mouse - -

Not

carcinogenic

at doses up

to the limit

dose.
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Reproductiv

e &

Developmen

tal Toxicity

Study Type Species
NOAEL

(Parental)

NOAEL

(Offspring)
Key Findings

Two-

Generation
Rat - - -

Not a

reproductive

toxicant.[2]

Development

al
Rat & Rabbit - - -

Skeletal

variations

and

malformation

s observed

only in the

presence of

marked

maternal

toxicity.[2]

Neurotoxicity Study Type Species NOAEL LOAEL Key Findings

Acute Rat - -
250

mg/kg/day

Abnormal gait

in females.[1]

Reference Values Value Issuing Body

Acceptable Daily Intake (ADI) 0.02 mg/kg bw/day EU Pesticides Database

Acute Reference Dose (ARfD) 0.1 mg/kg bw EU Pesticides Database

Acceptable Operator Exposure

Level (AOEL)
0.06 mg/kg bw/day EU Pesticides Database

Mechanism of Action in Mammalian Systems
Prosulfuron's primary mode of action is the inhibition of acetolactate synthase (ALS), an

enzyme not present in mammals. Therefore, the toxicological effects observed in mammalian
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systems are not due to the direct inhibition of a homologous enzyme but are likely secondary to

other factors or occur at high concentrations where off-target effects may manifest. The

observed toxicities, such as reduced body weight gain and effects on the liver and

hematopoietic system, may be related to metabolic stress or other cellular disruptions at high

doses.

The following diagram illustrates the primary mechanism of Prosulfuron in susceptible

organisms and the potential downstream consequences in mammalian systems at high

exposure levels.

Prosulfuron Exposure

Plant/Microorganism System Mammalian System (High Dose Exposure)

Prosulfuron

Acetolactate Synthase (ALS)
(in Plants/Microorganisms)

Inhibits

Metabolic Stress

May induce

Branched-Chain Amino Acid
(Val, Leu, Ile) Synthesis

Catalyzes

Protein Synthesis Inhibition

Leads to

Growth Inhibition & Cell Death

Oxidative Stress Mitochondrial Dysfunction Reduced Body Weight Gain

Apoptosis

Hepatotoxicity Hematotoxicity
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Figure 1: Prosulfuron's mechanism in plants and potential effects in mammals.

Detailed Experimental Protocols
The toxicological evaluation of Prosulfuron has been conducted following internationally

recognized guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD). The following sections detail the methodologies for key

toxicological studies.

Acute Toxicity Testing
Acute toxicity studies are designed to assess the adverse effects that occur within a short time

after administration of a single dose of a substance.

Acute Toxicity Workflow (Oral, Dermal, Inhalation)

Animal Selection
(e.g., Rats, Rabbits)

Specific pathogen-free

Single Dose Administration
(Oral gavage, Dermal application, or Inhalation)

Observation Period
(Typically 14 days)

Clinical signs, mortality, body weight

Gross Necropsy
(All animals)

Data Analysis
(Calculation of LD50/LC50)

Click to download full resolution via product page

Figure 2: General workflow for acute toxicity studies.

Acute Oral Toxicity (as per OECD 401/420/423/425):

Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).

Dosing: A single dose of Prosulfuron is administered by oral gavage. The substance is

usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Multiple dose

groups with a control group are used to determine the dose-response relationship.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b166686?utm_src=pdf-body-img
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body-img
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically

estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (as per OECD 402):

Test System: Commonly performed in rabbits or rats.

Dosing: A single dose of Prosulfuron is applied to a shaved area of the skin (at least 10%

of the body surface area) and held in contact with the skin for 24 hours under a porous

gauze dressing.

Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs

of toxicity and skin reactions at the application site.

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (as per OECD 403):

Test System: Typically conducted in rats.

Dosing: Animals are exposed to an aerosol or vapor of Prosulfuron in an inhalation

chamber for a fixed period, usually 4 hours.

Observations: Animals are observed for toxic effects and mortality during and after

exposure for a 14-day period.

Endpoint: The LC50 (median lethal concentration) is determined.

Genotoxicity Assays
Genotoxicity assays are performed to detect if a substance can induce genetic damage.
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In Vitro & In Vivo Genotoxicity Testing

In Vitro Assays

Bacterial Reverse Mutation Assay
(Ames Test - OECD 471)

Mammalian Cell Gene Mutation Assay
(e.g., HPRT - OECD 476)

In Vitro Chromosomal Aberration Test
(OECD 473)

In Vivo Assays

Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Click to download full resolution via product page

Figure 3: Tiered approach for genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test; OECD 471):

Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize an essential amino acid

(e.g., histidine or tryptophan).

Method: The bacterial strains are exposed to various concentrations of Prosulfuron, both

with and without a metabolic activation system (S9 mix from rat liver). If Prosulfuron is a

mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium

lacking the essential amino acid.

Endpoint: A significant increase in the number of revertant colonies compared to the

control indicates a positive result. Prosulfuron was negative in the Ames test.[2]

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay; OECD 476):

Test System: Uses mammalian cell lines (e.g., Chinese hamster ovary cells) to detect

gene mutations.

Method: Cells are treated with Prosulfuron, and mutations at a specific gene locus (e.g.,

the hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) are assessed.
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Endpoint: An increase in the frequency of mutant cells indicates mutagenic potential.

Prosulfuron was positive in a gene mutation assay with metabolic activation.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):

Test System: Typically performed in mice or rats.

Method: Animals are treated with Prosulfuron, and bone marrow or peripheral blood is

collected. The erythrocytes are examined for the presence of micronuclei, which are small

nuclei that form from chromosome fragments or whole chromosomes that were not

incorporated into the main nucleus during cell division.

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated

animals compared to controls indicates that the substance is genotoxic in vivo.

Prosulfuron was negative in an in vivo micronucleus assay in mice.[2]

Carcinogenicity Studies
Carcinogenicity studies are long-term studies designed to assess the potential of a substance

to cause cancer.

Long-Term Carcinogenicity Study (as per OECD 451):

Test System: Typically conducted in two rodent species, usually rats and mice.

Dosing: Prosulfuron is administered in the diet for a major portion of the animal's lifespan

(e.g., 18-24 months). At least three dose levels and a control group are used.

Observations: Animals are monitored for clinical signs, body weight changes, food

consumption, and the development of tumors. A complete histopathological examination of

all organs and tissues is performed at the end of the study.

Endpoint: The incidence and type of tumors in the treated groups are compared to the

control group. Prosulfuron was not found to be carcinogenic in mice.[2] While an

increased incidence of tumors was seen in a rat study, they were considered incidental

and not related to the treatment.[2]
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Reproductive and Developmental Toxicity Studies
These studies evaluate the potential of a substance to interfere with reproduction and normal

development.

Two-Generation Reproduction Toxicity Study (as per OECD 416):

Test System: Conducted in rats.

Method: Two generations of animals (P and F1) are exposed to Prosulfuron before

mating and throughout gestation and lactation.

Observations: Effects on mating, fertility, pregnancy, offspring viability, growth, and

development are evaluated.

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and

offspring toxicity is determined. Prosulfuron was not found to be a reproductive toxicant.

[2]

Prenatal Developmental Toxicity Study (as per OECD 414):

Test System: Conducted in at least two mammalian species, usually rats and rabbits.

Method: Pregnant females are dosed with Prosulfuron during the period of

organogenesis.

Observations: The dams are examined for signs of toxicity, and the fetuses are examined

for external, visceral, and skeletal abnormalities.

Endpoint: The NOAEL for maternal and developmental toxicity is determined. Skeletal

variations and malformations were seen in rats and rabbits, but only at doses that caused

marked maternal toxicity.[2]

Conclusion
Based on a comprehensive review of the available toxicological data, Prosulfuron
demonstrates a low level of acute toxicity in mammalian systems. The primary target organs

identified in repeated dose studies are the liver and hematopoietic system, with effects
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generally observed at high dose levels. Prosulfuron is not considered to be genotoxic in vivo,

carcinogenic, or a primary reproductive or developmental toxicant. The observed

developmental effects occur secondary to maternal toxicity. While some neurotoxic effects have

been noted at high doses in specific studies, the overall evidence does not indicate a

significant neurotoxic hazard to humans. The established reference values (ADI, ARfD, and

AOEL) provide a basis for risk assessment and the safe handling and use of this herbicide.

Further research into the specific molecular pathways affected in mammals at high doses could

provide a more complete understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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